molecular formula C7F14O3 B14608025 1,5-Dideoxy-1,1,1,5,5,5-hexafluoro-2,4-di-C-fluoro-2,4-bis-O-(trifluoromethyl)pent-3-ulose CAS No. 59681-95-7

1,5-Dideoxy-1,1,1,5,5,5-hexafluoro-2,4-di-C-fluoro-2,4-bis-O-(trifluoromethyl)pent-3-ulose

Cat. No.: B14608025
CAS No.: 59681-95-7
M. Wt: 398.05 g/mol
InChI Key: PPPWWRSZEXQRNF-UHFFFAOYSA-N
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Description

1,5-Dideoxy-1,1,1,5,5,5-hexafluoro-2,4-di-C-fluoro-2,4-bis-O-(trifluoromethyl)pent-3-ulose is a highly fluorinated organic compound The presence of multiple fluorine atoms imparts unique chemical properties, making it a subject of interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dideoxy-1,1,1,5,5,5-hexafluoro-2,4-di-C-fluoro-2,4-bis-O-(trifluoromethyl)pent-3-ulose typically involves multiple steps, starting from commercially available precursors. One common approach involves the fluorination of a suitable pentose derivative, followed by the introduction of trifluoromethyl groups. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

1,5-Dideoxy-1,1,1,5,5,5-hexafluoro-2,4-di-C-fluoro-2,4-bis-O-(trifluoromethyl)pent-3-ulose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can yield partially or fully reduced products.

    Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new carbon-fluorine or carbon-heteroatom bonds.

Scientific Research Applications

1,5-Dideoxy-1,1,1,5,5,5-hexafluoro-2,4-di-C-fluoro-2,4-bis-O-(trifluoromethyl)pent-3-ulose has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 1,5-Dideoxy-1,1,1,5,5,5-hexafluoro-2,4-di-C-fluoro-2,4-bis-O-(trifluoromethyl)pent-3-ulose involves its interaction with specific molecular targets. The compound’s high fluorine content allows it to form strong interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,5,5,5-Hexafluoro-2,4-pentanedione: Another highly fluorinated compound with similar structural features.

    1,5-Dideoxy-1,5-imino-ribitol: A compound with a similar backbone but different functional groups.

Uniqueness

1,5-Dideoxy-1,1,1,5,5,5-hexafluoro-2,4-di-C-fluoro-2,4-bis-O-(trifluoromethyl)pent-3-ulose is unique due to its extensive fluorination, which imparts distinct chemical and physical properties. These properties include high thermal stability, resistance to oxidation, and unique interactions with biological molecules, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

59681-95-7

Molecular Formula

C7F14O3

Molecular Weight

398.05 g/mol

IUPAC Name

1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethoxy)pentan-3-one

InChI

InChI=1S/C7F14O3/c8-2(4(10,11)12,23-6(16,17)18)1(22)3(9,5(13,14)15)24-7(19,20)21

InChI Key

PPPWWRSZEXQRNF-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(F)(F)F)F)C(C(F)(F)F)(OC(F)(F)F)F

Origin of Product

United States

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